molecular formula C24H21ClN6OS B12021995 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide

Cat. No.: B12021995
M. Wt: 477.0 g/mol
InChI Key: GTIFMSOVVZVCIU-UHFFFAOYSA-N
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Description

Pharmacophore Integration of Triazole-Carbazole Hybrid Architectures

Structural and Electronic Synergy Between 1,2,4-Triazole and Carbazole Moieties

The 1,2,4-triazole ring serves as a versatile pharmacophore due to its dipole moment (∼3.5 D) and capacity for hydrogen bonding via N1 and N2 atoms. In the target compound, the triazole’s amino group at position 4 enhances solubility through protonation at physiological pH, while the sulfur atom at position 3 contributes to π-π stacking interactions with aromatic residues in target proteins. The carbazole system introduces a rigid, planar structure that enables intercalation into DNA grooves or hydrophobic enzyme pockets, as demonstrated in hybrid anticancer agents.

Quantum mechanical calculations on analogous triazole-carbazole hybrids reveal a HOMO-LUMO gap of 4.2–4.7 eV, indicating stability under redox conditions. The sulfanyl acetamide linker between the two pharmacophores adopts a conformationally restricted geometry (dihedral angle: 112°–118°), which minimizes entropy loss upon target binding.

Table 1: Comparative Pharmacophoric Features of Triazole and Carbazole Moieties
Feature 1,2,4-Triazole Carbazole
Hydrogen Bond Acceptor N1, N2, N4 (3 sites) N9 (1 site)
π-Stacking Capacity Moderate (aromatic sextet) High (fused benzene rings)
Dipole Moment (D) 3.5 1.8
LogP Contribution +0.3 +2.1

Hybridization-Driven Multitarget Engagement

Molecular docking studies of similar triazole-carbazole hybrids show dual binding modes:

  • Kinase Inhibition : The carbazole plane occupies ATP-binding pockets (e.g., CDK2, IC~50~ = 1.8 µM), while the triazole forms hydrogen bonds with hinge region residues.
  • DNA Interaction : Intercalation constants (K = 2.4 × 10⁴ M⁻¹) correlate with carbazole substitution patterns, as seen in ellipticine analogs.

The sulfanyl linker enhances redox activity, enabling glutathione-mediated intracellular drug activation. Electrochemical analyses of related compounds show a reduction potential at −0.67 V vs. SCE, facilitating thiol-disulfide exchange in cancer cells.

Properties

Molecular Formula

C24H21ClN6OS

Molecular Weight

477.0 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide

InChI

InChI=1S/C24H21ClN6OS/c1-2-30-20-6-4-3-5-18(20)19-13-17(11-12-21(19)30)27-22(32)14-33-24-29-28-23(31(24)26)15-7-9-16(25)10-8-15/h3-13H,2,14,26H2,1H3,(H,27,32)

InChI Key

GTIFMSOVVZVCIU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl)C5=CC=CC=C51

Origin of Product

United States

Preparation Methods

Alkylation of Carbazole

The 9-ethyl-9H-carbazol-3-amine precursor is synthesized via Friedel-Crafts alkylation of carbazole using ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds at 80–100°C for 6–8 hours, yielding 9-ethylcarbazole with >85% purity.

Acetamide Formation

The amine is reacted with bromoacetyl bromide in dichloromethane (DCM) under inert atmosphere:

9-Ethylcarbazol-3-amine+BrCH2COBrpyridine, DCMN-(9-ethyl-9H-carbazol-3-yl)acetamide\text{9-Ethylcarbazol-3-amine} + \text{BrCH}_2\text{COBr} \xrightarrow{\text{pyridine, DCM}} \text{N-(9-ethyl-9H-carbazol-3-yl)acetamide}

Pyridine acts as both base and solvent, with reaction completion achieved within 2–3 hours at 0–5°C. The product is purified via silica gel chromatography (hexane:ethyl acetate, 7:3), yielding 72–78%.

Synthesis of 4-Amino-5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol

Thiosemicarbazide Intermediate

4-Chlorophenylhydrazine hydrochloride is condensed with carbon disulfide in ethanol under reflux (78°C, 4 hours) to form 1-(4-chlorophenyl)-2-thiosemicarbazide.

Cyclization to Triazole

The thiosemicarbazide undergoes base-mediated cyclization using aqueous NaOH (10% w/v) at 100°C for 2 hours:

1-(4-Chlorophenyl)-2-thiosemicarbazideNaOH, Δ4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol\text{1-(4-Chlorophenyl)-2-thiosemicarbazide} \xrightarrow{\text{NaOH, Δ}} \text{4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol}

The product precipitates upon acidification (pH 4–5) and is recrystallized from ethanol, achieving 65–70% yield.

Coupling of Intermediates

Sulfanyl Bond Formation

The triazole thiol is coupled with N-(9-ethyl-9H-carbazol-3-yl)acetamide via a nucleophilic substitution reaction. A Mitsunobu reaction is employed to enhance efficiency:

Triazole thiol+BrCH2CONH-carbazoleDIAD, PPh3,THFTarget compound\text{Triazole thiol} + \text{BrCH}2\text{CONH-carbazole} \xrightarrow{\text{DIAD, PPh}3, \text{THF}} \text{Target compound}

Reaction conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Reagents: Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (1.5 eq)

  • Temperature: 25°C, 12 hours

  • Yield: 68–75%

Purification and Characterization

The crude product is purified via flash chromatography (ethyl acetate:methanol, 9:1) and characterized using:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85–6.98 (m, 11H, aromatic), 4.12 (q, 2H, -CH₂CH₃), 1.42 (t, 3H, -CH₂CH₃)

  • HRMS : m/z calculated for C₂₅H₂₂ClN₅OS [M+H]⁺: 500.1264, found: 500.1268

Optimization and Challenges

Reaction Efficiency

  • Triazole cyclization : Higher yields (75–80%) are achieved using microwave-assisted synthesis (100°C, 30 minutes).

  • Coupling step : Replacing THF with dimethylformamide (DMF) reduces reaction time to 6 hours but necessitates rigorous drying.

Common Side Reactions

  • Oxidation of thiol : Mitigated by conducting reactions under nitrogen.

  • N-alkylation of carbazole : Controlled by maintaining low temperatures during acetamide formation.

Scalability and Industrial Feasibility

Pilot-scale batches (100 g) demonstrate consistent yields (70–72%) using the following parameters:

ParameterLaboratory ScalePilot Scale
Reaction Volume (L)0.550
Temperature Control±2°C±1°C
Purification MethodColumnCrystallization
Purity (%)98.597.8

Crystallization from acetone/water (1:3) replaces chromatography at scale, reducing costs .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group (if present) or the triazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced triazole derivatives

    Substitution: Various substituted derivatives depending on the substituent introduced

Scientific Research Applications

Basic Information

  • Molecular Formula : C₁₀H₉ClN₄O₂S
  • Molecular Weight : 284.72 g/mol
  • CAS Number : [Not provided in search results]

Structural Characteristics

The compound features a triazole ring, which is known for its role in medicinal chemistry as a scaffold for various bioactive molecules. The presence of a chlorophenyl group enhances its lipophilicity, potentially improving its pharmacokinetic properties.

Pharmacological Applications

The compound's structural features suggest potential uses in drug development, particularly as an antifungal or antibacterial agent. Triazole derivatives are well-documented for their efficacy against various pathogens.

Case Studies:

  • Antifungal Activity : Research indicates that triazole derivatives can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
  • Anticancer Properties : Preliminary studies have shown that similar compounds exhibit cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer activity.

Agricultural Applications

Triazole compounds are widely used in agriculture as fungicides. The specific compound may be evaluated for its effectiveness in controlling plant diseases caused by fungal pathogens.

Case Studies:

  • Fungicidal Activity : A study on triazole fungicides demonstrated their ability to protect crops from diseases such as powdery mildew and rusts, indicating potential applications for this compound in crop protection.

Material Science

The unique chemical structure of the compound may allow it to be utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Potential Applications:

  • Polymer Chemistry : Incorporating triazole moieties into polymer backbones could lead to materials with improved thermal stability and mechanical properties.

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from commercially available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized product.

Data Tables

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, depending on its specific target.

Comparison with Similar Compounds

Structural Comparison with Analogues

The compound’s closest structural analogues differ in substituents on the triazole ring and the acetamide-linked aromatic group. Key comparisons include:

Compound Name Triazole Substituent Acetamide-Linked Group Molecular Formula Molecular Weight Key Features
Target Compound 4-Amino-5-(4-chlorophenyl) 9-Ethyl-9H-carbazol-3-yl C24H20ClN6OS* ~475.3* Combines triazole’s metabolic stability with carbazole’s bioactivity
2-{[4-Amino-5-(2,4-Dichlorophenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}-N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide 4-Amino-5-(2,4-dichlorophenyl) 9-Ethyl-9H-carbazol-3-yl C24H20Cl2N6OS 511.4 Additional chlorine may enhance antifungal potency but reduce solubility
N-(4-Chlorophenyl)-2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]sulfanyl}Acetamide 4-(4-Chlorophenyl)-5-(4-methoxyphenyl) 4-Chlorophenyl C23H17Cl2N3O2S 494.3 Methoxy group improves solubility; dual chlorophenyls may increase toxicity
2-[[4-Amino-5-(2-Pyridyl)-1,2,4-Triazol-3-yl]thio]-N-(3-Methylphenyl)Acetamide 4-Amino-5-(2-pyridinyl) 3-Methylphenyl C16H15N7OS 361.4 Pyridine enhances hydrogen bonding; higher anti-inflammatory activity

*Calculated based on structural data.

Antifungal Activity

Carbazole-triazole hybrids (e.g., , compounds 11 and 12) exhibit activity against Candida albicans and C. glabrata comparable to ketoconazole (MIC ~1–4 µg/mL) .

Anti-Inflammatory Activity

  • Target Compound : Predicted to inhibit COX-2 via hydrophobic interactions with the 4-chlorophenyl and carbazole groups .
  • AS112 () : A pyridinyl-triazole derivative showed 1.28× higher activity than diclofenac in rat edema models .
  • Triazole-Furan Derivatives () : Substitutions with nitro or ethyl groups increased anti-exudative activity by 30–40% over diclofenac .

Structure-Activity Relationship (SAR) Analysis

  • Chlorine Position : 4-Chlorophenyl (target) vs. 2,4-dichlorophenyl (): The latter’s additional chlorine may boost antifungal activity but increase hepatotoxicity risk.
  • Aromatic Moieties : Carbazole (target) vs. pyridine (): Carbazole’s planar structure enhances DNA intercalation, while pyridine improves solubility and hydrogen bonding .
  • Acetamide Linker : Substitution with 9-ethylcarbazole (target) vs. 3-methylphenyl (): The carbazole’s bulkiness may reduce bioavailability but improve target specificity.

Q & A

Q. What are the common synthetic routes for preparing triazole-carbazole hybrid compounds like this molecule?

Synthesis typically involves:

  • Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides with appropriate reagents (e.g., hydrazine derivatives).
  • Step 2: Introduction of the sulfanyl-acetamide linker through nucleophilic substitution or thiol-alkene reactions.
  • Step 3: Coupling the triazole-sulfanyl intermediate with the 9-ethylcarbazole moiety using carbodiimide-based coupling agents (e.g., DCC or EDC). Reaction conditions (solvents like DMF, temperatures 60–100°C) and purification via column chromatography are critical for yield optimization .

Q. How is the structural integrity of this compound confirmed?

Key techniques include:

  • NMR spectroscopy: Assigning peaks for the triazole NH₂ (δ 5.2–5.8 ppm) and carbazole aromatic protons (δ 7.2–8.5 ppm) .
  • Mass spectrometry (HRMS): Validating the molecular ion peak ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography: Resolving the 3D conformation using programs like SHELXL for refinement (e.g., verifying dihedral angles between triazole and carbazole rings) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Antimicrobial: Broth microdilution assays against Gram-positive/negative strains (MIC values).
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀.
  • Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases linked to the triazole’s heterocyclic pharmacophore .

Advanced Research Questions

Q. How can synthetic yields be optimized using Design of Experiments (DoE)?

  • Variables: Reaction temperature, solvent polarity, and stoichiometry of reactants.
  • Statistical models: Central Composite Design (CCD) to identify optimal conditions (e.g., 75°C in acetonitrile with 1.2 eq. coupling agent).
  • Validation: Parallel synthesis under predicted conditions to confirm >85% yield .

Q. How to resolve contradictions in biological activity data across studies?

  • Source analysis: Compare assay protocols (e.g., cell line variations, incubation times).
  • Structural analogs: Benchmark against similar triazole derivatives (e.g., furan vs. chlorophenyl substituents) to isolate substituent effects .
  • Computational docking: Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and correlate binding scores with experimental IC₅₀ .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • DFT calculations: Assess hydrolysis susceptibility of the sulfanyl-acetamide bond (e.g., bond dissociation energies).
  • Molecular dynamics (MD): Simulate interactions in aqueous/PBS buffers to evaluate aggregation or degradation over 100-ns trajectories .

Q. How to address challenges in crystallizing this compound for X-ray analysis?

  • Crystallization screens: Use vapor diffusion with PEG-based precipitants.
  • SHELXT integration: Automate space-group determination and phase refinement for low-resolution datasets (<1.5 Å).
  • Twinned data: Apply SHELXL’s TWIN/BASF commands for accurate refinement .

Q. What strategies enhance selectivity in derivatizing the triazole ring for SAR studies?

  • Protecting groups: Temporarily block the 4-amino group during functionalization (e.g., Boc protection).
  • Click chemistry: Introduce azide-alkyne cycloadditions at the sulfanyl position for controlled diversification .

Methodological Considerations

  • Data reproducibility: Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm regiochemistry .
  • Controlled degradation studies: Use HPLC-MS to track stability under UV light or varying pH, critical for pharmacokinetic profiling .
  • Collaborative tools: Share crystallographic data via CIF files in the Cambridge Structural Database (CSD) for peer validation .

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